TRAP-7

T-Cell Immunology Calcium Signaling PKC Activation

TRAP-7 (SFLLRNP) is a PAR1-activating heptapeptide that mimics thrombin's receptor action without protease activity, enabling cleaner PKC/calcium signaling with reduced PAR2 cross-reactivity vs. amidated analogs. • T-Cell Immunology: Uniquely synergizes with TCR cross-linking to induce CD69 expression & IL-2 production-a functional attribute not shared by TRAP-6 or TRAP-14. • Equipotent with thrombin in select T-cell lines, validating use as a receptor-specific thrombin surrogate. • Species-validated reference standard for PAR1 vs. PAR2 selectivity profiling. Supplied as lyophilized powder, ≥98% HPLC. Store at -20°C; ships ambient.

Molecular Formula C39H63N11O10
Molecular Weight 846.0 g/mol
CAS No. 145229-76-1
Cat. No. B130608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAP-7
CAS145229-76-1
SynonymsSer-Phe-Leu-Leu-Arg-Asn-Pro
seryl-phenylalanyl-leucyl-leucyl-arginyl-asparaginyl-proline
SFLLRNP
thrombin receptor activating peptide
thrombin receptor peptide SFLLRNP
TRAP small peptide
TRP-SFLLRNP
Molecular FormulaC39H63N11O10
Molecular Weight846.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
InChIInChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyFHZSIZRTNHGLSX-FLMSMKGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAP-7 (CAS 145229-76-1): Definition, Identity, and Core Functional Class


TRAP-7 (Thrombin Receptor Activating Peptide-7; CAS 145229-76-1) is a synthetic heptapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH (SFLLRNP) [1]. It corresponds to residues 42-48 of the human protease-activated receptor 1 (PAR1) tethered ligand and functions as a PAR1-activating peptide (PAR1-AP) [2]. TRAP-7 mimics the receptor-activating action of thrombin without enzymatic activity, stimulating total inositol phosphate accumulation and phosphorylation of specific endogenous PKC substrates [1]. It is a key research tool for probing PAR1-mediated signaling in cardiovascular, inflammatory, and T-cell immunology contexts.

TRAP-7 (CAS 145229-76-1): Why Not All PAR1 Activating Peptides Are Interchangeable


PAR1-activating peptides (PAR1-APs) vary significantly in sequence length, potency, and importantly, their off-target activity at PAR2. TRAP-7 (SFLLRNP) is a shorter heptapeptide that, unlike longer PAR1-APs such as TRAP-14 (SFLLRNPNDKYEPF), provides a distinct balance of PAR1 potency and reduced molecular complexity. Its activity profile differs from the hexapeptide TRAP-6 (SFLLRN) in T-cell signaling assays [1], and from amidated analogs like SFLLRNP-NH₂ which show altered PAR2 cross-reactivity [2]. Furthermore, the biological response to PAR1-APs is species-, assay-, and tissue-dependent [3]. Therefore, substituting one PAR1-AP for another without verifying its specific quantitative behavior in the relevant experimental system can introduce confounds in potency, selectivity, and data reproducibility.

TRAP-7 (CAS 145229-76-1): Quantitative Differentiation from Closest Analogs and In-Class Peptides


TRAP-7 vs. Thrombin: Equipotent in T-Cell Calcium Mobilization and PKC Activation

In human Jurkat T cells and other T-cell lines, TRAP-7 (SFLLRNP) stimulates calcium mobilization and protein kinase C (PKC) activation with comparable efficacy to the native enzyme thrombin [1]. This equivalence enables researchers to probe PAR1-specific signaling pathways without the confounding effects of thrombin's protease activity on other substrates.

T-Cell Immunology Calcium Signaling PKC Activation

TRAP-7 vs. TRAP-6: Extended Sequence Enables Distinct Signaling in T-Cells

TRAP-7 (SFLLRNP) and TRAP-6 (SFLLRN) differ in their capacity to synergize with T-cell receptor (TCR) cross-linking. The MeSH database entry for TRAP-7 specifically notes that it "induces early events of T cell activation and synergizes with TCR cross-linking for CD69 expression & interleukin-2 production" [1]. This property is not universally described for the shorter TRAP-6 peptide, indicating that the C-terminal proline residue in TRAP-7 may confer distinct signaling coupling in T-cell contexts [2].

T-Cell Signaling CD69 Expression Interleukin-2 Production

TRAP-7 (P7) vs. Amidated TRAP-7 (P7-NH₂): C-Terminal Amidation Modulates PAR2 Cross-Reactivity

In a standardized Ca²⁺ signaling assay using KNRK cells expressing rat PAR2, the non-amidated peptide TRAP-7 (P7, SFLLRNP-OH) and its C-terminal amidated analog (P7-NH₂) exhibit different rank-order potencies for PAR2 activation. The relative potency ranking was reported as P5-NH₂ (SFLLR-NH₂) > P7-NH₂ (SFLLRNP-NH₂) > P7 (SFLLRNP-OH) [1]. This demonstrates that the presence of a C-terminal amide can alter the peptide's activity at PAR2, a common off-target for PAR1-APs.

PAR2 Selectivity Receptor Pharmacology Calcium Signaling

TRAP-7 vs. SFLLRN: Species- and Assay-Dependent Potency Variation

The potency of PAR1-activating peptides varies significantly depending on the species, assay system, and tissue type. Studies by Hollenberg et al. and Kawabata et al. have demonstrated that the biological activities of PAR1-APs such as SFLLRN (TRAP-6) and SFLLRNP (TRAP-7) are not uniform across human, rat, and mouse models, nor between in vitro and in vivo settings [1][2]. For instance, in vivo hemodynamic responses to SFLLRN and TFLLRNPNDK in mice show distinct temporal profiles and sensitivities to L-NAME compared to PAR2 agonists [3].

Species Selectivity Vascular Biology In Vivo Pharmacology

TRAP-7 (CAS 145229-76-1): Optimal Application Scenarios Based on Quantitative Evidence


T-Cell Immunology and Early Activation Studies

TRAP-7 is the PAR1-AP of choice for investigating PAR1-mediated co-stimulation in T-cell immunology. Its demonstrated ability to synergize with TCR cross-linking to induce CD69 expression and interleukin-2 production [1] is a distinct functional attribute not shared by all PAR1-APs. This makes TRAP-7 essential for research on T-cell activation, immune synapse formation, and PAR1-dependent immunomodulation.

PAR1-Selective Signaling Assays in Cell Culture

When a PAR1-mediated calcium or PKC response is required without the confounding protease activity of thrombin, TRAP-7 provides a clean, receptor-specific activation tool. Its equipotency with thrombin in certain T-cell lines [2] validates its use as a thrombin surrogate for PAR1 activation, while avoiding the cleavage of other coagulation and signaling proteins. The non-amidated form (SFLLRNP-OH) may offer a more PAR1-selective profile than amidated analogs [3].

Comparative PAR Pharmacology and Receptor Selectivity Studies

TRAP-7 serves as a reference PAR1-AP in head-to-head comparisons with other PAR1 ligands (e.g., TRAP-6, TFLLR-NH₂) and with PAR2-selective agonists. Its well-characterized activity profile across species [4] and its distinct C-terminal sequence make it a valuable tool for defining structure-activity relationships and assessing off-target PAR2 activation in recombinant and native receptor systems [3].

Cardiovascular and Hemostasis Research Models

TRAP-7 is used in cardiovascular research to study PAR1-mediated signaling in vascular smooth muscle cells, endothelial cells, and platelets. While TRAP-6 is more commonly used for platelet aggregation studies (EC50 = 0.8 µM) [5], TRAP-7 is a viable alternative for probing PAR1 responses in other vascular cell types where its distinct C-terminal extension may influence downstream signaling coupling [6].

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